molecular formula C9H9NO2 B14133868 2-Acetylbenzamide CAS No. 25851-21-2

2-Acetylbenzamide

Cat. No.: B14133868
CAS No.: 25851-21-2
M. Wt: 163.17 g/mol
InChI Key: PKDWAUXITAOJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetylbenzamide is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzamide, where an acetyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetylbenzamide can be synthesized through several methods. One common method involves the reaction of benzoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: In industrial settings, this compound can be produced through the direct condensation of benzoic acid and acetic anhydride. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Acetylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Acetylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetylbenzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific acetyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .

Properties

CAS No.

25851-21-2

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-acetylbenzamide

InChI

InChI=1S/C9H9NO2/c1-6(11)7-4-2-3-5-8(7)9(10)12/h2-5H,1H3,(H2,10,12)

InChI Key

PKDWAUXITAOJHD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.